molecular formula C6H7NOS B1329765 Thiophene-2-acetamide CAS No. 4461-29-4

Thiophene-2-acetamide

Cat. No.: B1329765
CAS No.: 4461-29-4
M. Wt: 141.19 g/mol
InChI Key: UUPZTFTUZUQRQT-UHFFFAOYSA-N
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Description

Thiophene-2-acetamide is a heterocyclic organic compound containing a thiophene ring substituted with an acetamide group at the second position Thiophene itself is a five-membered ring consisting of four carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-acetamide can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:

  • Formation of Thiophene-2-carbonyl Chloride:

    • Thiophene-2-carboxylic acid is treated with thionyl chloride to form thiophene-2-carbonyl chloride.
    • Reaction conditions: Reflux in an inert atmosphere.
  • Amidation:

    • The thiophene-2-carbonyl chloride is then reacted with ammonia or an amine to form this compound.
    • Reaction conditions: Room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Thiophene-2-acetamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield thiophene-2-ethylamine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions: mild temperatures, typically room temperature.

    Reduction: Lithium aluminum hydride; reaction conditions: anhydrous solvents, low temperatures.

    Substitution: Electrophiles such as halogens, nitrating agents; reaction conditions: acidic or basic media, depending on the electrophile.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Thiophene-2-ethylamine.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Thiophene-2-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Comparison with Similar Compounds

Thiophene-2-acetamide can be compared with other thiophene derivatives such as:

    Thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.

    Thiophene-2-ethylamine: Contains an ethylamine group instead of an acetamide group.

    Thiophene-2-carboxylic acid: The parent compound with a carboxylic acid group.

Uniqueness: this compound’s unique combination of the thiophene ring and acetamide group provides distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPZTFTUZUQRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196247
Record name Thiophen-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4461-29-4
Record name 2-Thiopheneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4461-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophen-2-acetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophen-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophen-2-acetamide
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Record name THIOPHEN-2-ACETAMIDE
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Synthesis routes and methods

Procedure details

To a mixture of concentrated NH4OH (100 mL) and ice was added 2-thiopheneacetyl chloride (13.0 g, 80.9 mmol). The desired compound crystallized from the reaction mixture. Recrystallization from hot water gave 2-thiopheneacetamide (8.08 g, 64% yield) as white crystals. mp 146°-147° C.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Thiophene-2-acetamide contribute to the detection of β-lactamase activity?

A1: The research paper describes a method for detecting β-lactamase activity using a specific class of substrates. These substrates contain several key components, including a group recognized by β-lactamase. While the specific role of this compound isn't explicitly detailed, the researchers indicate it can function as the group recognized by β-lactamase within the substrate molecule []. Essentially, the presence of this compound allows the substrate to interact with the β-lactamase enzyme. Upon interaction, the substrate is broken down, releasing a leaving group. This leaving group then reacts with a tetrazolium salt, leading to the formation of a colored precipitate. The intensity of this color can then be measured to determine the level of β-lactamase activity present in the sample.

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